molecular formula C16H18N4O7S2 B2706489 Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 391874-95-6

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2706489
CAS No.: 391874-95-6
M. Wt: 442.46
InChI Key: WJNCHFJMPHIIBY-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a synthetic organic compound characterized by its complex molecular structure It belongs to the class of thiadiazole derivatives, which are known for their broad range of pharmacological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multi-step organic synthesis. The general approach includes:

  • Formation of the Thiadiazole Ring: : This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole core. Common reagents used include thiosemicarbazide and carbon disulfide under acidic or basic conditions.

  • Amidation Reaction: : The thiadiazole intermediate is further reacted with 4,5-dimethoxy-2-nitrobenzoic acid to form the benzamido derivative. This step typically requires coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an inert atmosphere.

  • Esterification: : The final step involves the esterification of the resulting product with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis machines are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo oxidation reactions, particularly at the nitro group.

  • Reduction: : The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

  • Substitution: : The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

  • Reduction: : Hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst.

  • Substitution: : Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol solvents.

Major Products Formed

Depending on the reaction type, the major products can include nitro-reduced amines, oxidized carboxylic acids, or ester-substituted derivatives.

Scientific Research Applications

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate has shown potential in various research domains:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential antimicrobial and anticancer properties.

  • Medicine: : Explored as a candidate for drug development due to its unique chemical structure.

  • Industry: : Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways Involved

The biological effects of Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate are attributed to its interaction with specific molecular targets. It can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects. Its anticancer properties may involve the disruption of cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to its specific functional groups and structural framework. Similar compounds include:

  • Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)propanoate: : Differing by the presence of an amino group instead of the nitrobenzamido moiety.

  • Methyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Featuring a methyl ester and a methoxybenzamido group.

This compound’s unique properties and reactivity profiles make it a compound of significant interest across multiple scientific disciplines.

Properties

IUPAC Name

ethyl 2-[[5-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O7S2/c1-5-27-14(22)8(2)28-16-19-18-15(29-16)17-13(21)9-6-11(25-3)12(26-4)7-10(9)20(23)24/h6-8H,5H2,1-4H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNCHFJMPHIIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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